The Discovery and Isolation of Abamectin from Streptomyces avermitilis: A Technical Guide
The Discovery and Isolation of Abamectin from Streptomyces avermitilis: A Technical Guide
An in-depth exploration of the discovery, isolation, and biosynthetic regulation of a cornerstone antiparasitic agent.
Introduction
Abamectin, a potent macrocyclic lactone, stands as a landmark discovery in the field of natural product chemistry and has had a profound impact on veterinary medicine, agriculture, and human health.[1][2] Produced as a secondary metabolite by the soil-dwelling actinomycete Streptomyces avermitilis, abamectin is a mixture of two closely related compounds, avermectin B1a (>80%) and avermectin B1b (<20%).[2][3] This technical guide provides a comprehensive overview of the discovery and isolation of abamectin, detailing the experimental protocols for fermentation, extraction, purification, and quantification. It further delves into the intricate regulatory network governing its biosynthesis, offering valuable insights for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey to the discovery of avermectins began in the 1970s through a collaboration between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories.[4] In a large-scale screening program for novel anthelmintic compounds, a culture of a previously uncharacterized actinomycete, later named Streptomyces avermitilis, was isolated from a soil sample in Japan.[4] Fermentation broths of this strain exhibited remarkable potency against the nematode Nematospiroides dubius in mice.[4] This led to the isolation and characterization of a family of eight closely related macrocyclic lactones, the avermectins.[4] Subsequent research focused on the most active components, leading to the development of abamectin for agricultural use and ivermectin, a chemically modified derivative, for veterinary and human applications.
Fermentation of Streptomyces avermitilis
The production of abamectin is achieved through submerged fermentation of Streptomyces avermitilis under controlled conditions. The composition of the fermentation medium and the physical parameters are critical for maximizing the yield of the desired avermectin components.
Experimental Protocol: Submerged Fermentation
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Inoculum Preparation:
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A vegetative mycelial inoculum is prepared by transferring a spore suspension of S. avermitilis to a seed medium (e.g., Yeast Malt Glucose Medium - YMG).[5][6]
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The seed culture is incubated on an orbital shaker at approximately 150 rpm and 28°C for 24-48 hours until sufficient biomass is achieved.[6]
-
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Production Medium:
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Fermentation Conditions:
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Maintain the fermentation at a controlled temperature, typically between 28°C and 31°C.[7][8]
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Provide adequate aeration and agitation to ensure sufficient oxygen supply for the aerobic S. avermitilis.
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The fermentation is typically carried out for a period of 10 to 14 days, during which abamectin production is monitored.[7][8]
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Data Presentation: Fermentation Media and Abamectin Yields
The following table summarizes various fermentation media compositions and the corresponding reported yields of avermectins.
| Medium Component | Concentration (g/L) | Reported Avermectin Yield (mg/L) | Reference |
| Medium 1 | |||
| Corn Starch | 149.57 | 5128 (B1a) | [1][9] |
| Yeast Extract | 8.92 | [1][9] | |
| Medium 2 (SM2) | |||
| Soluble Corn Starch | 50.0 | 17 (B1b) | [7][8] |
| Yeast Extract | 2.0 | [7][8] | |
| KCl | 0.1 | [7][8] | |
| CaCO3 | 0.8 | [7][8] | |
| MgSO4 | 0.1 | [7][8] | |
| Medium 3 | |||
| Corn Starch | 30.0 | Not specified | [10] |
| CaCO3 | 0.725 | [10] | |
| Medium 4 | |||
| Not specified | 310 (B1a) | [7] | |
| Medium 5 | |||
| Not specified | 2400 ± 200 (B1a) | [7] | |
| Medium 6 | |||
| Not specified | 28 (B1a + B1b) | [7] | |
| Medium 7 | |||
| Not specified | 17.5 | [7] | |
| Medium 8 | |||
| Not specified | 3238 (B1a + B1b) | [6] |
Extraction and Purification of Abamectin
Abamectin is primarily an intracellular product, meaning it is contained within the mycelia of S. avermitilis.[5] The extraction and purification process is therefore designed to efficiently recover the compound from the biomass.
Experimental Protocol: Extraction and Purification
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Mycelial Harvest:
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At the end of the fermentation, the broth is centrifuged or filtered to separate the mycelia from the culture supernatant.[6]
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-
Extraction:
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The harvested mycelia are extracted with an organic solvent. Methanol and ethanol are commonly used for this purpose.[6][11]
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The mycelia are suspended in the solvent and subjected to homogenization or ultrasonication to disrupt the cells and facilitate the release of abamectin.[6]
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The mixture is then centrifuged to separate the solvent extract containing abamectin from the cell debris.[6] This process can be repeated to maximize recovery.
-
-
Solvent Partitioning and Concentration:
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The solvent extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to liquid-liquid partitioning. For example, the residue can be dissolved in n-hexane and extracted with acetonitrile.[12]
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-
Crystallization:
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Chromatographic Purification:
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For higher purity, the crude abamectin can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
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Mandatory Visualization: Experimental Workflow for Abamectin Isolation
Caption: Workflow for the isolation and purification of abamectin.
Quantification of Abamectin
Accurate quantification of abamectin is essential for process optimization and quality control. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard analytical method.
Experimental Protocol: HPLC-UV Analysis
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Sample Preparation:
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HPLC Conditions:
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Quantification:
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A calibration curve is generated using standard solutions of abamectin B1a and B1b of known concentrations.
-
The concentration of abamectin in the sample is determined by comparing the peak areas of the sample chromatogram with the calibration curve.
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Data Presentation: LC-MS/MS Parameters for Abamectin Quantification
For more sensitive and selective quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. The following table provides typical parameters.
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| Capillary Voltage | 2.5 - 3.5 kV | [5][14] |
| Cone Voltage | 20 V | [14] |
| Source Temperature | 150°C | [5][14] |
| Desolvation Temperature | 350 - 450°C | [5][14] |
| Desolvation Gas Flow | 500 - 1000 L/hr (N2) | [5][14] |
| Cone Gas Flow | 50 - 60 L/hr (N2) | [5] |
| Precursor Ion (m/z) for B1a | Varies with adduct ([M+H]+, [M+Na]+) | |
| Product Ions (m/z) for B1a | Varies depending on instrument and conditions | |
| Precursor Ion (m/z) for B1b | Varies with adduct ([M+H]+, [M+Na]+) | |
| Product Ions (m/z) for B1b | Varies depending on instrument and conditions |
Regulation of Avermectin Biosynthesis
The production of avermectin in S. avermitilis is a complex process controlled by a hierarchical network of regulatory genes. Understanding this network is crucial for the rational design of high-yielding strains. The ave gene cluster, which spans approximately 82 kb, contains the structural genes for avermectin biosynthesis as well as a key pathway-specific positive regulator, aveR.[9][15]
Several other transcriptional regulators have been identified that directly or indirectly influence the expression of aveR and the ave biosynthetic genes. These include both positive and negative regulators. For instance, AveT is a TetR-family transcriptional regulator that acts as a positive regulator of avermectin production.[15] Conversely, SAV576 and SAV577, also TetR-family regulators, have been shown to negatively regulate avermectin biosynthesis.
Mandatory Visualization: Regulatory Network of Avermectin Biosynthesis
Caption: Simplified regulatory cascade of avermectin biosynthesis.
Conclusion
The discovery of abamectin from Streptomyces avermitilis represents a triumph of natural product screening and has provided humanity with a powerful tool against parasitic diseases and agricultural pests. The continuous efforts in optimizing fermentation and purification processes, coupled with a deeper understanding of the intricate regulatory networks governing its biosynthesis, hold the promise of further enhancing the production of this invaluable compound. This technical guide provides a solid foundation for researchers and professionals in the field, offering detailed methodologies and insights to facilitate further research and development in the fascinating world of avermectins.
References
- 1. Medium optimization for the production of avermectin B1a by Streptomyces avermitilis 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Streptomyces avermitilis MICNEMA2022: a new biorational strain for producing abamectin as an integrated nematode management agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
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- 8. Interrogation of Streptomyces avermitilis for efficient production of avermectins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN103030675A - Process of extracting abamectin components B1 and B2 step by step by utilizing crystallization method - Google Patents [patents.google.com]
- 11. caa.go.jp [caa.go.jp]
- 12. Analysis of Abamectin Using High Performance Liquid Chromatography Techniques [cnagrochem.com]
- 13. brjac.com.br [brjac.com.br]
- 14. Increasing Avermectin Production in Streptomyces avermitilis by Manipulating the Expression of a Novel TetR-Family Regulator and Its Target Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two Adjacent and Similar TetR Family Transcriptional Regulator Genes, SAV577 and SAV576, Co-Regulate Avermectin Production in Streptomyces avermitilis | PLOS One [journals.plos.org]
